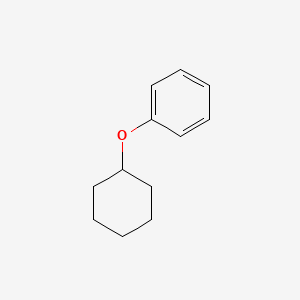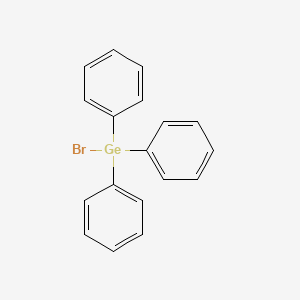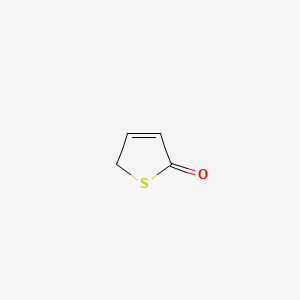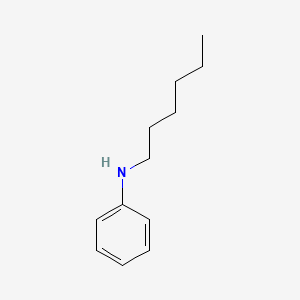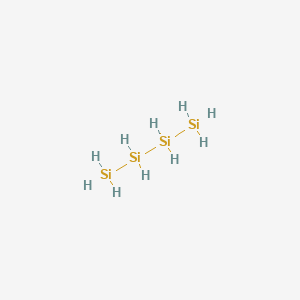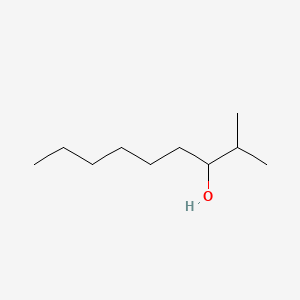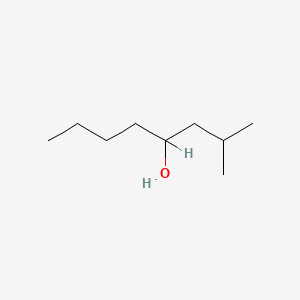
3-Chlor-3-methylpentan
Übersicht
Beschreibung
3-Chloro-3-methylpentane (3C3MP) is a chemical compound with the molecular formula CH3C(C2H5)2Cl . It has a structure similar to tertiary chloride groups which are formed as structural defects during the radical polymerization of vinyl chloride (VC) .
Synthesis Analysis
3C3MP can be used as a reactant to prepare chloro (1-ethyl-1-methylpropyl)magnesium (Grignard reagent), which is used in the Kumada–Tamao–Corriu coupling reaction .Molecular Structure Analysis
The 3-Chloro-3-methylpentane molecule contains a total of 19 bonds. There are 6 non-H bonds and 2 rotatable bonds .Chemical Reactions Analysis
3C3MP has been used in studies of radical polymerization of vinyl chloride (VC). It serves as an ideal model compound to study if tertiary chloride defect present in commercial PVC can be active initiating species for metal-catalyzed living radical graft copolymerization .Physical And Chemical Properties Analysis
3C3MP is a liquid at room temperature with a density of 0.885 g/mL at 25 °C . It has a refractive index of 1.421 and boils at 115-116 °C/760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthese von Grignard-Reagenzien
3-Chlor-3-methylpentan (3C3MP) kann als Reaktant zur Herstellung von Chlor(1-ethyl-1-methylpropyl)magnesiumb, einem Grignard-Reagenz, verwendet werden. Dieses Reagenz wird in der Kumada-Tamao-Corriu-Kupplungsreaktion eingesetzt, ein Verfahren zur Herstellung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese .
Untersuchung der Radikalpolymerisation
3C3MP hat eine ähnliche Struktur wie tertiäre Chloridgruppen, die sich als strukturelle Defekte während der Radikalpolymerisation von Vinylchlorid (VC) bilden. Es dient als ideales Modellverbindung, um zu untersuchen, ob diese tertiären Chloriddefekte als aktive Initiatorarten für die metallkatalysierte lebende radikalische Pfropfpolymerisation dienen können .
Forschung zu thermodynamischen Eigenschaften
Die Verbindung wird auch in der Forschung zu thermodynamischen Eigenschaften eingesetzt. Das National Institute of Standards and Technology (NIST) liefert kritisch bewertete thermodynamische Eigenschaftsdaten für reine Verbindungen wie 3C3MP, die für verschiedene wissenschaftliche und industrielle Anwendungen unerlässlich sind .
Safety and Hazards
3C3MP is classified as a highly flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and using personal protective equipment .
Wirkmechanismus
Target of Action
3-Chloro-3-methylpentane (3C3MP) is a chemical compound with a structure similar to tertiary chloride groups, which are formed as structural defects during the radical polymerization of vinyl chloride (VC) . Therefore, its primary targets are the tertiary chloride defect sites present in commercial PVC .
Mode of Action
The compound interacts with its targets by acting as an initiating species for metal-catalyzed living radical graft copolymerization . This interaction results in changes in the polymer structure, potentially improving its properties.
Biochemical Pathways
It’s known that the compound plays a role in the radical polymerization of vinyl chloride , a process that involves several biochemical reactions and pathways.
Result of Action
The primary result of 3C3MP’s action is the formation of structural defects during the radical polymerization of vinyl chloride . These defects can serve as active initiating species for metal-catalyzed living radical graft copolymerization , potentially leading to improved polymer properties.
Action Environment
The action, efficacy, and stability of 3C3MP can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid the formation of dust and aerosols . Additionally, it should be kept away from sources of ignition due to its flammability .
Eigenschaften
IUPAC Name |
3-chloro-3-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJUIFOPCZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238703 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-84-3 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-3-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the solvolysis of 3-chloro-3-methylpentane in alcohols of interest to researchers?
A1: Studying the kinetics and mechanisms of solvolysis reactions, like the one involving 3-chloro-3-methylpentane, provides valuable insight into the nature of chemical reactions and the factors that influence their rates. Researchers can use this information to develop a deeper understanding of chemical reactivity, solvent effects, and reaction mechanisms in general. [, , ]
Q2: What are the primary factors influencing the rate of solvolysis of 3-chloro-3-methylpentane in different alcohols?
A2: Research indicates that the rate of solvolysis is primarily influenced by the solvent's dipolarity, polarizability, and hydrogen bond donor acidity. These factors affect the stabilization of the transition state during the reaction. Interestingly, monoalcohols and dialcohols exhibit different behaviors in their influence on the reaction rate. [, ]
Q3: Has any unusual behavior been observed in the solvolysis rate of 3-chloro-3-methylpentane in specific solvent systems?
A3: Yes, studies have shown a suppression in the solvolysis rate of 3-chloro-3-methylpentane in a 2-butoxyethanol + water mixture near its lower consolute temperature. This phenomenon, known as "critical slowing down," highlights the significant impact of a solvent system's proximity to its critical point on reaction kinetics. []
Q4: How do researchers study the thermodynamics of the solvolysis reaction?
A4: By measuring the rate constants and infinite dilution activity coefficients of 3-chloro-3-methylpentane in various alcohols at a constant temperature (e.g., 298.15 K), researchers can gain valuable information about the activation thermodynamics of the solvolysis process. These measurements provide insights into the energy changes associated with the reaction and contribute to a more comprehensive understanding of the factors governing the reaction's progression. []
Q5: Are there analytical techniques available to study the solvation of 3-chloro-3-methylpentane in different alcohols?
A5: Yes, calorimetric techniques can be employed to determine the enthalpies of solution for 3-chloro-3-methylpentane in various monoalcohols and dialcohols. This data provides valuable insight into the solvation process and the interactions between the solute and solvent molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






